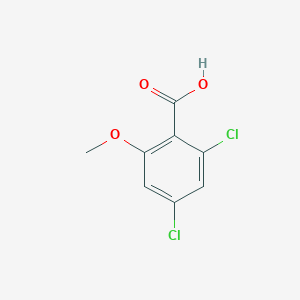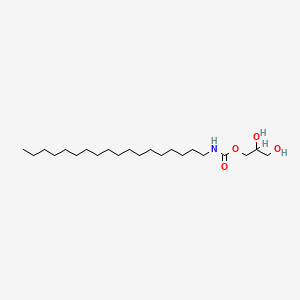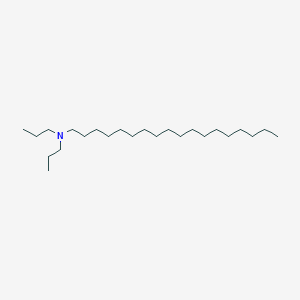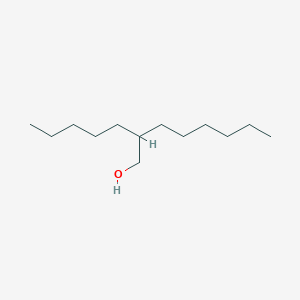
Bis(4-fluorophenyl)phosphine oxide
Descripción general
Descripción
Bis(4-fluorophenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C12H9F2OP It is characterized by the presence of two 4-fluorophenyl groups attached to a phosphine oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-fluorophenyl)phosphine oxide typically involves the reaction of 4-fluorophenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
-
Formation of Grignard Reagent:
4-Fluorobromobenzene+Magnesium→4-Fluorophenylmagnesium bromide
-
Reaction with Phosphorus Trichloride:
4-Fluorophenylmagnesium bromide+Phosphorus trichloride→Bis(4-fluorophenyl)phosphine
-
Oxidation:
Bis(4-fluorophenyl)phosphine+Oxidizing agent→Bis(4-fluorophenyl)phosphine oxide
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-fluorophenyl)phosphine oxide undergoes various chemical reactions, including:
-
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
-
Reduction: Reduction reactions can convert this compound back to bis(4-fluorophenyl)phosphine.
-
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation Products: Higher oxidation state phosphorus compounds.
Reduction Products: Bis(4-fluorophenyl)phosphine.
Substitution Products: Derivatives with substituted phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-fluorophenyl)phosphine oxide is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in drug discovery and development.
Industry: The compound is used in the production of flame-retardant materials and as a crosslinking agent in polymer chemistry. It is also employed in the synthesis of advanced electronic materials due to its dielectric properties .
Mecanismo De Acción
The mechanism by which bis(4-fluorophenyl)phosphine oxide exerts its effects depends on its application. In flame retardancy, it acts by scavenging free radicals required for combustion and promoting the formation of a dense char layer that inhibits the penetration of heat and fuel . In coordination chemistry, it forms stable complexes with transition metals, facilitating various catalytic reactions.
Comparación Con Compuestos Similares
- Bis(4-fluorophenyl)phenylphosphine oxide
- Tris(4-fluorophenyl)phosphine oxide
- Diphenyl(4-fluorophenyl)phosphine oxide
Comparison: Bis(4-fluorophenyl)phosphine oxide is unique due to the presence of two 4-fluorophenyl groups, which impart specific electronic and steric properties. Compared to bis(4-fluorophenyl)phenylphosphine oxide, it has a simpler structure and different reactivity. Tris(4-fluorophenyl)phosphine oxide, on the other hand, has three fluorophenyl groups, leading to different physical and chemical properties .
Propiedades
IUPAC Name |
bis(4-fluorophenyl)-oxophosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYITCTXDGORJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)[P+](=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537195 | |
| Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94940-35-9 | |
| Record name | Bis(4-fluorophenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3059087.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide](/img/structure/B3059091.png)









![1-(2-Propynyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3059108.png)
![N'-[[4-(diethylamino)phenyl]methyl]-5-methyl-1,2-oxazole-3-carbohydrazide](/img/structure/B3059109.png)

